molecular formula C9H6N2O B3155558 4-Methoxyphthalonitrile CAS No. 80323-72-4

4-Methoxyphthalonitrile

Cat. No. B3155558
CAS RN: 80323-72-4
M. Wt: 158.16 g/mol
InChI Key: XERCEWVGKPPOMU-UHFFFAOYSA-N
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Description

4-Methoxyphthalonitrile (CAS Number: 80323-72-4) is a chemical compound with the molecular formula C9H6N2O . It is also known as 4-methoxyisophthalonitrile . The compound appears as a solid and is typically stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Photophysical and Photochemical Properties

4-Methoxyphthalonitrile has been explored for its unique photophysical and photochemical properties. In a study, novel phthalocyanines bearing 4-methoxyphenylethyl groups were synthesized, and their properties in solutions were investigated. These compounds, especially the zinc(II) and lead(II) phthalocyanines, showed potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation (Ü. Demirbaş et al., 2016).

Synthesis and Characterization of Phthalonitrile Resins

Research has focused on the synthesis and characterization of low melting phthalonitrile resins containing methoxyl groups. These resins were evaluated for potential application in phthalonitrile resins, where the introduction of methoxyl units influenced curing and thermal properties. This study indicates potential applications in high-temperature structural composite matrices (Yue Han et al., 2019).

Reactions with Carbohydrates and Alkali

4-Methoxyphthalonitrile reacts with reducing sugars and sodium hydroxide to form phthalocyanine and oligomers. The reactions suggest the potential for synthesizing materials with specific structural properties, as the reactions require the α-hydroxycarbonyl grouping (Z. Tsai & D. Sandman, 2001).

Synthesis of Tetra-Substituted Phthalocyanines

The synthesis of tetra-substituted phthalocyanines bearing specific aminoethanol groups from 4-methoxyphthalonitrile has been explored. These synthesized compounds showed varying singlet oxygen quantum yields, indicating their potential in photophysical applications (Armağan Günsel et al., 2019).

Corrosion Inhibition Properties

A study on the corrosion inhibition properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (4-MOX) in sulfuric acid media revealed its high efficiency as a corrosion inhibitor for mild steel. This indicates the potential use of 4-methoxyphthalonitrile derivatives in protecting metals against corrosion in industrial applications (M. Bouklah et al., 2006).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

properties

IUPAC Name

4-methoxybenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERCEWVGKPPOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphthalonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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